

In-Depth Technical Guide: Signaling Pathways Modulated by Tigapotide

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Compound of Interest

Compound Name: *Tigapotide*

Cat. No.: *B3062791*

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Abstract

Tigapotide (also known as PCK3145) is a 15-mer synthetic peptide derived from the human prostate secretory protein of 94 amino acids (PSP94). Emerging as a promising anti-cancer agent, particularly in the context of prostate cancer, **Tigapotide** exerts its therapeutic effects by modulating multiple critical signaling pathways involved in tumor progression, metastasis, and angiogenesis. This technical guide provides a comprehensive overview of the signaling cascades affected by **Tigapotide**, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding of its mechanism of action for research and drug development professionals.

Core Signaling Pathways Influenced by Tigapotide

Tigapotide's anti-neoplastic activities are attributed to its ability to interfere with several key signaling pathways. The primary pathways identified are:

- The MMP-9/CD44 Axis and RhoA Signaling: **Tigapotide** significantly impacts the secretion and activity of Matrix Metalloproteinase-9 (MMP-9), a key enzyme in extracellular matrix degradation, and its interaction with the cell surface receptor CD44. This modulation is linked to the upregulation of RhoA signaling.

- VEGF Receptor Signaling and Angiogenesis: **Tigapotide** exhibits potent anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of new blood vessel formation in tumors.
- Induction of Apoptosis: **Tigapotide** promotes programmed cell death in cancer cells, a crucial mechanism for its anti-tumor effects.
- Parathyroid Hormone-related Protein (PTHrP) Regulation: The peptide has been shown to reduce levels of PTHrP, a key factor in malignancy-associated hypercalcemia.

Quantitative Data on Tigapotide's Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of **Tigapotide** on various signaling components.

Pathway Component	Cell Line	Treatment	Effect	Reference
MMP-9 Secretion	HT-1080	300 µg/ml PCK3145	~50% inhibition	[1]
Cell Migration on Hyaluronic Acid	HT-1080	300 µg/ml PCK3145	~50% decrease	[2]
RhoA Protein Expression	HT-1080	300 µg/ml PCK3145 (48h)	Increased expression	[2]
MT1-MMP Protein Expression	HT-1080	300 µg/ml PCK3145 (48h)	Increased expression	[2]

Table 1: Effects of **Tigapotide** on the MMP-9/CD44/RhoA Pathway

Pathway Component	Model System	Treatment	Effect	Reference
Tumor Microvessel Density (CD31 staining)	Syngeneic rat prostate cancer model	100 µg/kg/day PCK3145	43% decrease	[3][4]
VEGF-induced VEGFR-2 Phosphorylation	HUVEC	300 µg/ml PCK3145 (24h)	Inhibition	[4]
VEGF-induced ERK Phosphorylation	HUVEC	300 µg/ml PCK3145 (24h)	Inhibition	[3]
ERK1/2 Phosphorylation	PC-3 cells	5 µM PCK3145 (5-15 min)	6 to 7-fold increase	[5]
ERK1/2 Phosphorylation	MCF-7 cells	5 µM PCK3145 (5 min)	5.8-fold increase	[5]
ERK1/2 Phosphorylation	HT-29 cells	5 µM PCK3145 (5 min)	3-fold increase	[5]
VEGF-induced MMP-2 Secretion	HUVEC	Not specified	50% inhibition	[3]

Table 2: Effects of **Tigapotide** on the VEGF Signaling Pathway and Angiogenesis

Process	Cell Lines	Treatment	Effect	Reference
Apoptosis	PC-3, MCF-7, HT-29	5 µM PCK3145 (48h and 96h)	Statistically significant increase	[5]

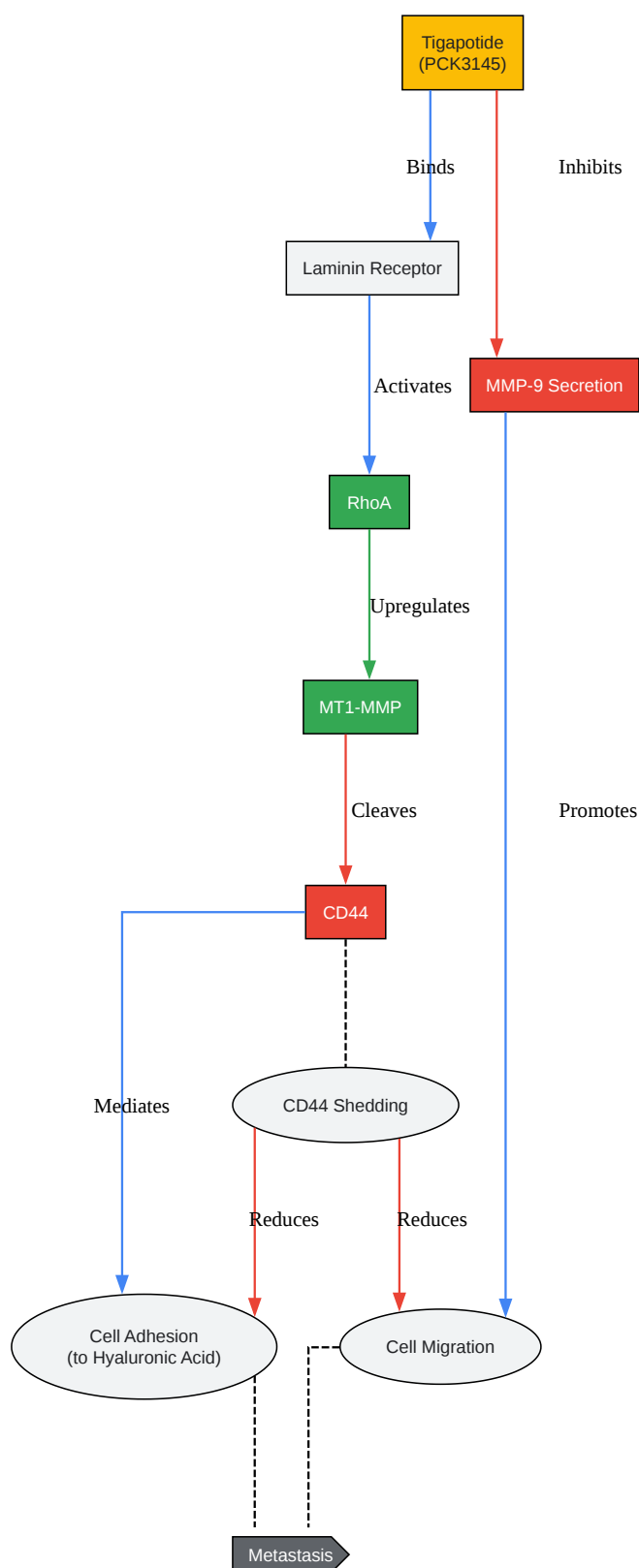
Table 3: Pro-Apoptotic Effects of **Tigapotide**

Parameter	In Vivo Model	Treatment	Effect	Reference
Plasma PTHrP levels	Rat model of prostate cancer	PCK3145	Significant decrease	[6] [7]
Tumor PTHrP levels	Rat model of prostate cancer	PCK3145	Significant decrease	[6] [7]
Plasma Calcium levels	Rat model of prostate cancer	PCK3145	Reduction	[6] [7]

Table 4: Effects of **Tigapotide** on PTHrP and Calcium Levels

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by **Tigapotide**.



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